
TB-2-081
Beschreibung
Historical Context of TB-2-081 Discovery and Early Characterization
This compound, chemically known as 3-O-formyl-20R,21-epoxyresibufogenin, was initially identified in extracts derived from the skin of the Chinese toad, a source of traditional medicine nih.govnih.govresearchgate.net. Early characterization of this compound revealed its function as an antagonist of the interleukin-6 receptor (IL-6R) nih.govnih.govresearchgate.net. Its structure, confirmed by X-ray crystallographic analysis, is that of a bufadienolide derivative with a molecular weight of 428.5 nih.gov. This natural origin and initial identification as an IL-6R antagonist provided the foundation for further academic research into its biological activities.
Significance of Interleukin-6 Signaling in Biological Regulation and Pathophysiology
Interleukin-6 (IL-6) is a pleiotropic cytokine involved in a wide array of biological processes, acting as both a pro-inflammatory and, in some contexts, an anti-inflammatory mediator nih.govbmj.comwikipedia.org. IL-6 signaling is initiated by the binding of IL-6 to its specific receptor (IL-6R), which then associates with the signal-transducing receptor glycoprotein 130 (gp130) nih.govmdpi.com. This complex formation leads to the dimerization of gp130 and the activation of intracellular signaling pathways, primarily the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, as well as the MAPK and PI3K pathways nih.govmdpi.comjst.go.jp.
IL-6 plays critical roles in regulating the immune system, including the coordination of innate and acquired immunity, differentiation of immune cells, and the acute phase response nih.govwikipedia.orgfrontiersin.org. Beyond immunity, IL-6 is involved in hematopoiesis, metabolism, neural development, and bone remodeling nih.govjst.go.jpfrontiersin.org.
Dysregulation of IL-6 signaling is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders like rheumatoid arthritis, inflammatory bowel disease (such as Crohn's disease), and certain cancers nih.govbmj.comjst.go.jpfrontiersin.org. Elevated IL-6 levels are often observed in these conditions and contribute to disease progression and symptoms nih.govfrontiersin.orgnih.gov. Targeting IL-6 signaling has thus become a therapeutic strategy for several inflammatory and autoimmune diseases nih.govfrontiersin.org.
Overview of Academic Research Trajectories for this compound
Academic research on this compound has primarily focused on its properties as a small molecule antagonist of IL-6 signaling and its potential therapeutic applications, particularly in pain and inflammatory conditions. Studies have investigated its ability to displace IL-6 binding to the IL-6 receptor and inhibit downstream signaling events like STAT3 phosphorylation nih.govresearchgate.net. Research has demonstrated that this compound can antagonize the biological activity of IL-6 in cell-based assays, such as inhibiting the growth of IL-6-dependent cells nih.gov.
A significant trajectory of research has explored the efficacy of this compound in animal models of disease. For instance, studies have shown its effectiveness in reversing pancreatitis-induced pain in rats, suggesting a peripheral mechanism of action related to increased IL-6 in dorsal root ganglia nih.govnih.gov. Furthermore, academic investigations have explored the potential of this compound in models of bone cancer pain, where it has been shown to prevent tumor-induced pain and hypersensitivity, as well as reduce bone remodeling nih.govresearchgate.net. These studies highlight this compound's potential as a research tool to understand the role of IL-6 in various pathological states and as a lead compound for developing new therapeutic agents targeting IL-6 signaling.
Detailed research findings regarding this compound's activity have been reported. For example, in studies using IL-6 dependent TF-1 cells, this compound inhibited IL-6 mediated cell growth with an IC50 of 250 pM nih.gov. In HepG2 cells, this compound suppressed IL-6-induced mRNA expression of the hepatic acute phase protein α1-antichymotrypsin (AACT) and inhibited IL-6 induced phosphorylation of STAT3 nih.govresearchgate.net. These findings underscore its potent antagonistic effect on key aspects of IL-6 signaling.
Here are some detailed research findings presented in a table format, intended to be interactive:
Study Context | Cell Line/Model | Measured Effect | Key Finding | Citation |
Inhibition of IL-6 mediated cell growth | TF-1 cells (IL-6 dependent) | Cell growth | IC50 = 250 pM | nih.gov |
Inhibition of IL-6 induced gene expression | HepG2 cells | α1-antichymotrypsin (AACT) mRNA expression | Suppression of expression | nih.govresearchgate.net |
Inhibition of IL-6 induced signaling | HepG2 cells | STAT3 phosphorylation | Inhibition of phosphorylation | nih.govresearchgate.net |
Reversal of pancreatitis-induced pain | Rat model of pancreatitis | Referred abdominal hypersensitivity | Effective reversal (systemic/oral administration) | nih.govnih.gov |
Prevention of tumor-induced pain and hypersensitivity | Rat model of bone cancer | Ongoing pain and evoked hypersensitivity | Prevention of symptoms | nih.gov |
Reduction of bone remodeling | Rat model of bone cancer | Osteolytic and osteoblastic bone remodeling | Significant reduction | nih.gov |
Inhibition of IL-6 type cytokine actions | Cultured cells | IL-11 and oncostatin M stimulated AACT mRNA expression | Inhibition independent of IL-6R subunit | researchgate.net |
Note: The table above presents data points extracted from the text and is intended to be displayed as an interactive data table in a suitable digital format.
Further academic research has explored the mechanism by which this compound inhibits IL-6 type cytokine action, suggesting it attenuates the function of the common receptor subunit gp130 researchgate.net. This finding is significant as gp130 is a shared signaling component for several IL-6 family cytokines nih.govmdpi.comjst.go.jp.
Academic research trajectories continue to investigate the precise binding site and mechanism of this compound on the IL-6 receptor complex, its activity against other IL-6 family cytokines, and its potential therapeutic utility in various inflammatory and pain-related conditions where IL-6 signaling plays a prominent role.
Eigenschaften
CAS-Nummer |
451470-55-6 |
---|---|
Molekularformel |
C25H32O6 |
Molekulargewicht |
428.53 |
IUPAC-Name |
3-O-Formyl-20R,21-epoxyresibufogenin |
InChI |
InChI=1S/C25H32O6/c1-22-8-5-15(28-13-26)11-14(22)3-4-17-16(22)6-9-23(2)18(12-19-25(17,23)30-19)24-10-7-20(27)29-21(24)31-24/h7,10,13-19,21H,3-6,8-9,11-12H2,1-2H3/t14-,15+,16+,17-,18-,19-,21+,22+,23-,24-,25-/m1/s1 |
InChI-Schlüssel |
CMYYMVGNLZUIOQ-AYFUEPLASA-N |
SMILES |
O=CO[C@@H]1C[C@@H](CC[C@@H]2[C@@H]3CC[C@@]4(C)[C@]2(O5)[C@H]5C[C@H]4[C@]67C=CC(O[C@H]6O7)=O)[C@]3(C)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TB-2-081; TB2081; TB 2 081; TB-2081; TB2-081; TB 2-081; TB-2 081 |
Herkunft des Produkts |
United States |
Origin, Derivation, and Chemical Classification of Tb-2-081
Natural Source Identification and Isolation Principles
TB-2-081 is recognized as a known isolate from the traditional Chinese toad skin extract drug known as Ch'an Su. nih.gov Ch'an Su is derived from the secretions of toads belonging to the Bufo genus, particularly Bufo gargarizans. medkoo.comchemrxiv.org These toad secretions are a significant source of bufadienolides, the chemical class to which this compound belongs. chemrxiv.org
The isolation of compounds like resibufogenin, a related bufadienolide, from Bufo gargarizans secretions can be achieved through chromatographic techniques. For instance, silica gel column chromatography using a solvent mixture of cyclohexane and acetone (5:1 ratio) can be employed for elution. medkoo.com Further separation and purification of related compounds, such as cinobufagin and bufalin, can be performed using High-Performance Liquid Chromatography (HPLC) with a methanol to water solvent system (72:28 ratio). medkoo.com While specific detailed isolation protocols solely for this compound from natural sources were not extensively detailed in the search results, the general principles applied to other bufadienolides from Bufo species, involving techniques like column chromatography and HPLC, are likely relevant.
Semi-Synthetic Methodologies for this compound Production
This compound has been produced via semi-synthetic routes, starting from natural sources. nih.govnih.gov Semi-synthesis involves using starting materials isolated from nature and subsequently modifying them through traditional organic chemistry techniques. rsc.org This approach can be more practical than total synthesis for complex natural products. rsc.org
Specifically, this compound has been described as being semi-synthetically derived from natural sources. nih.gov It is also referred to as 3-O-Formyl-20R,21-epoxyresibufogenin, indicating a formyl group modification at the 3-position of 20R,21-epoxyresibufogenin. medkoo.comnih.gov This suggests that 20R,21-epoxyresibufogenin or a closely related precursor is likely isolated from a natural source (such as toad secretions), and then a formylation reaction is performed to yield this compound. One study mentions that this compound was synthesized by "Drs. Booth and Rice," indicating a laboratory synthesis rather than direct isolation of the final formylated product from the natural source in that specific instance. nih.gov
Chemical Class Assignment: The Bufanolide Framework of this compound
This compound is classified as a bufanolide. nih.gov Bufanolides are a type of steroid characterized by a core steroid structure with a six-membered lactone ring attached at the C-17 position. chemeurope.comnih.govchemeurope.com This distinguishes them from cardenolides, which have a five-membered lactone ring at the same position. chemrxiv.orgnih.gov
The fundamental bufanolide structure consists of a steroid nucleus, typically with cis fusion of the A/B rings and trans fusion of the B/C and C/D rings, though variations exist in naturally occurring compounds. The defining feature is the presence of the 2H-pyran-2-one ring (a six-membered lactone with two double bonds) attached at C-17. This compound's IUPAC name, 3-O-Formyl-20R,21-epoxyresibufogenin, explicitly links it to resibufogenin, a known bufadienolide. medkoo.comnih.govresearchgate.net Bufadienolides are a subset of bufanolides that contain two double bonds in the lactone ring. chemrxiv.org The "epoxy" part of the name indicates an epoxide group is also present on the structure.
A table summarizing key properties of the bufanolide framework is provided below:
Property | Description |
Core Structure | Steroid nucleus |
C-17 Attachment | Six-membered lactone ring (2H-pyran-2-one) |
Classification | Steroid, Cardiac Glycoside Aglycone (often) |
Parent Compound | Bufanolide (C24H38O2) |
Note: The data for the basic bufanolide framework is based on general chemical information and PubChem entry for Bufanolide (CID 115047). nih.gov
Synthetic Modifications and Derivatization Strategies for this compound Analogues
The semi-synthetic production of this compound itself involves a derivatization step, specifically the formylation of a resibufogenin-like precursor at the 3-position. medkoo.comnih.govnih.gov This highlights that synthetic modification of the bufanolide framework is a viable strategy to obtain related compounds or analogues.
Research into bufadienolides, the class to which this compound belongs, often involves chemical modification to explore their properties. For example, studies have reported the synthesis of bufalin derivatives through reactions with reagents like ammonium acetate. nih.gov These modifications can involve altering functional groups on the steroid core or the lactone ring.
While specific detailed synthetic strategies starting from this compound to create its analogues were not found in the provided search results, the broader field of bufadienolide synthesis and modification provides context. Synthetic efforts towards bufadienolides like cinobufagin often start from readily available steroid precursors and involve multi-step procedures to construct the complex ring system and introduce functional groups, including the characteristic lactone. chemrxiv.org Advances in techniques like cross-coupling reactions have been significant in attaching the lactone subunit to the steroid core. nih.gov
The creation of analogues often aims to investigate structure-activity relationships. For instance, the synthesis of cinobufagin analogues has been explored. chemrxiv.org The ability to synthesize bufadienolide aglycones and related steroids with modified heterocyclic subunits is an active area of research. nih.gov These strategies involve various organic reactions to introduce, remove, or transform functional groups and modify the steroid or lactone moieties.
Given that this compound is a semi-synthetic compound derived from a natural bufadienolide, further synthetic modifications would likely build upon its existing structure, targeting reactive sites such as hydroxyl groups, the epoxide, or positions on the lactone ring, using standard organic chemistry transformations to create a library of analogues for research purposes.
Molecular Target Identification and Characterization of Tb-2-081
Interleukin-6 Receptor (IL-6R) as the Primary Molecular Target of TB-2-081
The Interleukin-6 Receptor (IL-6R), also known as IL-6Rα, gp80, or CD126, functions as the ligand-binding subunit of the IL-6 receptor complex. nih.gov this compound has been characterized as an antagonist that targets this receptor. Its activity involves displacing the binding of IL-6 to the human recombinant soluble IL-6 receptor, indicating a direct interaction with the receptor molecule itself. This targeting of IL-6R positions this compound as a modulator of both classic IL-6 signaling, which involves membrane-bound IL-6R, and potentially trans-signaling, which is mediated by soluble IL-6R (sIL-6R). nih.gov
Competitive Binding Kinetics and Affinities of this compound with IL-6R
Research has demonstrated that this compound displaces the binding of IL-6 to the human recombinant soluble IL-6 receptor with apparent high affinity. While specific detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates or a precise dissociation constant (K_D) for the interaction between this compound and IL-6R are not extensively detailed in the available information, the description of "apparent high affinity" suggests a potent interaction capable of competing with the natural ligand, IL-6. For context, the affinity of IL-6 for IL-6R is typically in the nanomolar range, and the subsequent binding of the IL-6/IL-6R complex to gp130 occurs with significantly higher affinity. The ability of this compound to displace IL-6 binding implies a competitive interaction at the IL-6 binding site on the IL-6R or an allosteric effect that impacts IL-6 binding.
Specificity of this compound Binding to IL-6R Subtypes
The IL-6R exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms. nih.gov While the term "subtypes" might imply distinct protein isoforms beyond these forms, the primary distinction in IL-6R function lies in its membrane-bound or soluble state, which dictates classic or trans-signaling, respectively. nih.gov this compound has been shown to displace binding to human recombinant soluble IL-6R. Additionally, its ability to inhibit IL-6 signaling in cellular contexts, such as hepatocyte cell lines, implies an effect on signaling initiated through membrane-bound IL-6R as well. Inhibitors targeting IL-6R, in general, are understood to have the potential to block both soluble and membrane-bound forms of the receptor, thereby impacting both signaling pathways. The available data suggests this compound interacts with IL-6R in a manner that affects both forms, although further detailed studies on its differential affinity or effects on exclusively membrane-bound versus soluble IL-6R could provide more precise insights into its specificity in this regard.
Structural Basis of this compound-IL-6R Interaction: Insights from Binding Studies
This compound is characterized as a bufadienolide derivative, with the chemical name 3-O-formyl-20R,21-epoxyresibufogenin. Its structure has been confirmed through techniques such as X-ray crystallographic analysis. The IL-6 receptor complex assembly is a multi-step process involving the sequential binding of IL-6 to IL-6R, followed by the association of this complex with the signal-transducing subunit, glycoprotein 130 (gp130). This leads to the formation of a hexameric complex involving two molecules each of IL-6, IL-6R, and gp130. Key interaction sites within this complex have been identified, including Site I (IL-6 and IL-6R interaction), Site II (IL-6/IL-6R complex interaction with gp130), and Site III (involved in gp130 dimerization).
While the explicit, atomic-level details of how this compound binds to IL-6R are not provided in the search results, the observation that it displaces IL-6 binding to IL-6R suggests that this compound likely interacts with residues within or near the IL-6 binding site on IL-6R (Site I). Furthermore, one study noted that this compound, unexpectedly, inhibited the interaction of gp130 with the complex of IL-6 and IL-6R. This finding is particularly interesting as it suggests this compound's mechanism might extend beyond simply blocking IL-6 binding and could involve disrupting the subsequent recruitment or interaction with gp130 (potentially impacting Site IIb, the IL-6R/gp130 interface). Insights from studies on other IL-6R interacting molecules, such as adnectins, have shown that flexible loop regions within the cytokine-binding domain (DII) of IL-6R can serve as interaction sites for ligands like IL-6. While speculative, it is possible that this compound interacts with similar or overlapping regions on IL-6R, thereby preventing IL-6 binding and/or interfering with the proper assembly of the signaling complex with gp130. Further structural studies, such as co-crystallography of this compound with IL-6R, would be necessary to definitively map the binding site and fully elucidate the structural basis of its antagonistic activity.
Here is a summary of key components and interactions in the IL-6 signaling complex based on the provided information:
Component | Role in Signaling Complex | Key Interaction Sites |
IL-6 | Ligand | Binds to IL-6R (Site I), interacts with gp130 (Site IIa) |
IL-6R | Ligand-binding subunit | Binds to IL-6 (Site I), interacts with gp130 (Site IIb) |
gp130 | Signal-transducing subunit | Interacts with IL-6/IL-6R complex (Site IIa, Site IIb), homodimerizes (Site III) |
This table highlights the complex interactions involved in IL-6 signaling that this compound modulates through its targeting of IL-6R.
Mechanistic Elucidation of Tb-2-081 Action at the Cellular and Subcellular Levels
Modulation of IL-6 Mediated Cellular Proliferation by TB-2-081
IL-6 is a pleiotropic cytokine known to play important roles in various physiological processes, including cell proliferation frontiersin.orgrndsystems.com. Dysregulated IL-6 activity is associated with chronic inflammation and certain disease states rndsystems.comrndsystems.com. This compound has been shown to modulate cellular proliferation that is dependent on IL-6 signaling nih.gov.
Studies have demonstrated that this compound inhibits the growth of cell lines that are dependent on IL-6 for proliferation nih.gov. For instance, this compound inhibited the IL-6 mediated growth of IL-6 dependent TF-1 cells in a dose-dependent manner nih.gov.
Table 1: Inhibition of IL-6 Mediated TF-1 Cell Growth by this compound
Cell Line | Stimulus | Treatment | IC50 (approx.) | Effect on Growth |
TF-1 | IL-6 | This compound | 250 pM | Inhibition |
TF-1 | None | This compound | N/A | No effect |
Data derived from search result nih.gov.
This indicates that this compound acts as an antagonist of the IL-6 receptor, specifically targeting the signaling cascade initiated by IL-6 binding nih.gov.
Research has also investigated the effects of this compound on basal cell homeostasis, which refers to the maintenance and regulation of normal cellular functions and populations in the absence of specific stimuli like elevated IL-6. Treatment with this compound alone, without the addition of exogenous IL-6, had no effect on the growth of TF-1 cells nih.gov. This finding suggests that this compound's inhibitory effect is specifically on IL-6-driven proliferation rather than a general cytotoxic effect on basal cellular processes nih.gov. Basal cells in various tissues, such as the lung epithelium and prostate, are involved in maintaining tissue homeostasis and regeneration asm.orgelifesciences.org. While the provided search results specifically address this compound's effect on IL-6-dependent cell growth, they indicate it does not disrupt basal growth in the tested cell line nih.gov.
Inhibition of IL-6 Dependent Cell Growth in Specific Cell Lines
Disruption of Downstream Signal Transduction Pathways by this compound
The biological effects of IL-6 are mediated through the activation of specific intracellular signal transduction pathways frontiersin.org. By antagonizing the IL-6 receptor, this compound disrupts these downstream signaling cascades nih.govnih.gov.
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a canonical signaling route activated by IL-6 binding to its receptor complex frontiersin.orgijdvl.com. This pathway plays a critical role in various cellular processes, including proliferation, survival, and differentiation frontiersin.orgfrontiersin.orgmdpi.com. Upon IL-6 binding, JAK kinases associated with the receptor are activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT3 frontiersin.orgmdpi.comscirp.org. These activated STATs then translocate to the nucleus to regulate gene expression mdpi.comscirp.org.
This compound has been shown to block the IL-6 induced activation of the JAK/STAT3 signaling cascade nih.govresearchgate.net. This interference occurs upstream of STAT activation, likely at the level of the IL-6 receptor or associated JAK kinases, preventing the initiation of the signaling cascade nih.gov.
A key event in the activation of the JAK/STAT pathway by IL-6 is the phosphorylation of STAT3 frontiersin.orgnih.gov. Phosphorylation of STAT3 on a critical tyrosine residue (Tyr 705) leads to its dimerization and subsequent nuclear translocation and transcriptional activity nih.gov. This compound has been demonstrated to attenuate, or reduce the level of, STAT3 phosphorylation induced by IL-6 nih.govresearchgate.net.
In cultured MAT B III cells, application of recombinant rat IL-6 significantly increased the phosphorylation of STAT3 nih.govresearchgate.net. Pretreatment of these cells with this compound blocked this IL-6 induced phosphorylation of STAT3 nih.govresearchgate.net.
Table 2: Effect of this compound on IL-6 Induced STAT3 Phosphorylation in MAT B III Cells
Treatment | STAT3 Phosphorylation Level | Significance (vs. untreated) |
Untreated | Basal | - |
IL-6 | Increased | p<0.01 nih.govresearchgate.net |
IL-6 + this compound | Blocked | Not significantly increased vs. untreated nih.govresearchgate.net |
Data derived from search results nih.govresearchgate.net.
This attenuation of STAT3 phosphorylation is a direct consequence of this compound's ability to antagonize IL-6 signaling, thereby preventing the activation of the JAK kinases responsible for STAT3 phosphorylation nih.govresearchgate.net.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signal transduction cascade involved in various cellular processes, including proliferation, differentiation, and cell survival nih.govhkust.edu.hk. Crosstalk between the JAK/STAT and MAPK pathways is known to occur, allowing for integrated cellular responses to various stimuli nih.gov. While IL-6 primarily signals through the JAK/STAT pathway, there can be interactions and modulation of MAPK signaling as well frontiersin.orgnih.gov.
Attenuation of STAT3 Phosphorylation by this compound
This compound Influence on Specific Gene Expression and Protein Synthesis
The antagonistic action of this compound on IL-6 signaling leads to significant downstream effects on the expression of specific genes and the synthesis of corresponding proteins, particularly those involved in bone remodeling and the acute phase response.
Regulation of RANKL Expression in Osteoblasts by this compound
Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a crucial protein expressed by osteoblasts and other cells that plays a pivotal role in osteoclast differentiation, activation, and survival. Osteoclasts are responsible for bone resorption, and the balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption is critical for maintaining bone homeostasis. IL-6 is known to influence bone metabolism, partly by affecting RANKL expression. researcherslinks.comresearchgate.netrsc.orgsemanticscholar.org
Studies have demonstrated that this compound effectively blocks the increase in RANKL expression induced by IL-6 in cultured osteoblasts cenmed.comsemanticscholar.org. Administration of IL-6 to cultured osteoblasts resulted in an increase in cells expressing RANKL, and pretreatment with this compound significantly inhibited this IL-6-induced upregulation of RANKL cenmed.com. This blockade of IL-6-stimulated RANKL release from osteoblasts by this compound contributes to reduced osteoclastogenesis and, consequently, a reduction in bone remodeling processes cenmed.complos.org.
Impact of this compound on Acute Phase Protein mRNA Expression (e.g., α1-antichymotrypsin)
Acute phase proteins are a class of proteins primarily synthesized by the liver in response to inflammatory stimuli, particularly cytokines like IL-6. These proteins play diverse roles in the inflammatory response, immunity, and tissue repair. nih.govmolview.orgwikipedia.org Alpha-1-antichymotrypsin (AACT) is one such acute phase protein. nih.govwikipedia.orgwikipedia.orgnih.gov
Research has shown that this compound suppresses the IL-6-induced mRNA expression of several hepatic acute phase proteins. In human hepatoma HepG2 cells, this compound suppressed the mRNA expression of α1-antichymotrypsin that was induced by IL-6 nih.govnih.gov. Furthermore, in rat primary hepatocytes, this compound suppressed the IL-6-induced mRNA expression of alpha1-acid glycoprotein, alpha2-macroglobulin, and beta-fibrinogen, as well as the secretion of C-reactive protein nih.gov.
The following table summarizes the observed impact of this compound on the mRNA expression of certain acute phase proteins in the presence of IL-6:
Acute Phase Protein | Cell Type | Effect of IL-6 + this compound vs. IL-6 Alone | Reference |
α1-antichymotrypsin (AACT) | Human hepatoma HepG2 | Suppressed mRNA expression | nih.govnih.gov |
Alpha1-acid glycoprotein | Rat primary hepatocytes | Suppressed mRNA expression | nih.gov |
Alpha2-macroglobulin | Rat primary hepatocytes | Suppressed mRNA expression | nih.gov |
Beta-fibrinogen | Rat primary hepatocytes | Suppressed mRNA expression | nih.gov |
C-reactive protein (secretion) | Rat primary hepatocytes | Suppressed secretion | nih.gov |
These findings highlight this compound's ability to modulate the acute phase response by interfering with IL-6-driven gene expression in hepatocytes.
This compound Effects on IL-6-Mediated Inflammatory Mediators
Given its primary mechanism as an IL-6 receptor antagonist, this compound significantly impacts various IL-6-mediated inflammatory processes and the actions of downstream inflammatory mediators. IL-6 is a pleiotropic cytokine with a central role in inflammation, immunity, and hematopoiesis. rsc.orgepa.gov
By blocking IL-6 signaling, this compound can attenuate inflammatory responses driven by excessive or dysregulated IL-6 activity. Studies in animal models have demonstrated the effects of this compound on IL-6-mediated pain and hypersensitivity. In a rat model of pancreatitis-induced pain, this compound effectively reduced referred abdominal hypersensitivity, suggesting it counteracts IL-6-mediated sensitization of nociceptive neurons nih.govguidetopharmacology.org. Similarly, in a rat model of complex regional pain syndrome, this compound partially reversed mechanical allodynia, unweighting, and warmth, indicating a reduction in IL-6-mediated nociceptive sensitization.
The suppression of acute phase protein synthesis, as discussed in section 4.3.2, is another manifestation of this compound's effect on IL-6-mediated inflammatory mediators, as these proteins are key components of the systemic inflammatory response orchestrated by cytokines like IL-6. nih.govmolview.orgwikipedia.org this compound's ability to inhibit STAT3 phosphorylation further underscores its broad impact on the downstream effects of IL-6 signaling, which regulates the expression of numerous genes involved in inflammation, proliferation, and survival. guidetopharmacology.orgresearcherslinks.comresearchgate.net
Preclinical in Vivo Mechanistic Investigations of Tb-2-081
TB-2-081 in Animal Models of Inflammation and Pain Pathophysiology
Animal models of inflammatory and pain conditions have been employed to investigate the in vivo effects of this compound. These studies aim to understand how this compound modulates the complex biological processes underlying these debilitating conditions.
Modulation of Pancreatitis-Induced Nociception Mechanisms in Rodents
Studies in rodent models of pancreatitis-induced pain have provided insights into the mechanisms by which this compound exerts its effects. Pancreatitis pain is often challenging to manage clinically, underscoring the need for a better understanding of its underlying mechanisms and potential therapeutic targets. nih.govresearchgate.net
Interleukin-6 (IL-6) has been implicated in promoting pancreatitis pain. nih.govresearchgate.net Research has shown that IL-6 levels are significantly upregulated in the dorsal root ganglia (DRG) of rats with pancreatitis induced by dibutyltin dichloride (DBTC). nih.govresearchgate.net this compound, identified as a small molecule IL-6 receptor antagonist, has been investigated for its ability to counteract these changes. nih.govresearchgate.netlri.fr The activity of this compound suggests an important role for IL-6 in sustaining pancreatitis pain. nih.govresearchgate.net
Pancreatitis-induced pain is believed to involve the sensitization of nociceptive neurons. nih.govresearchgate.net IL-6 is known to enhance capsaicin-evoked release of calcitonin gene-related peptide (CGRP) from cultured DRG neurons, a process indicative of nociceptive neuron sensitization. nih.govresearchgate.net this compound has been shown to block this IL-6-enhanced release of CGRP from cultured DRG neurons. nih.govresearchgate.net These findings suggest that this compound effectively reduces pancreatitis-induced pain through peripheral mechanisms likely attributable to both the increased expression of IL-6 in the DRG and the subsequent IL-6-mediated sensitization of nociceptive neurons. nih.govresearchgate.net Strategies targeting IL-6 actions through small molecule antagonists like this compound may offer novel approaches for improving the therapy of chronic pancreatitis pain. nih.govresearchgate.net
Alterations in Dorsal Root Ganglia (DRG) IL-6 Expression
Investigation of this compound in Bone Cancer-Associated Pain Pathophysiology
Bone cancer pain is a severe symptom associated with skeletal metastasis, often accompanied by significant bone remodeling. nih.govsched.comnih.gov Preclinical studies using rodent models of bone cancer pain have explored the effects of this compound on both pain and the underlying bone pathology. nih.govsched.comnih.gov
Metastasis of cancer to the skeleton leads to bone remodeling, which can result in fracture and significantly diminish quality of life. nih.govsched.comnih.gov Tumor growth within bone elicits increased IL-6 levels locally and systemically, contributing to pain and bone damage. nih.govsched.comnih.gov Systemic administration of this compound has been shown to prevent tumor-induced ongoing bone pain and evoked hypersensitivity in rodent models without altering tumor growth. nih.govsched.comnih.gov Notably, this compound infusion significantly reduced osteolytic and osteoblastic bone remodeling in these models. nih.govsched.comnih.gov This disease-modifying action suggests that blocking IL-6 signaling with compounds like this compound may help prevent tumor-induced bone remodeling, potentially leading to bone stabilization and decreased fractures. nih.govsched.comnih.gov
Excessive osteoclast-mediated bone resorption is a key feature of osteolytic lesions in bone metastasis. nih.govsched.comnih.gov Osteoblasts play a role in supporting osteoclastogenesis via the production of RANKL. IL-6 can stimulate RANKL expression from osteoblasts. This compound has been found to block IL-6 stimulation of RANKL from osteoblasts, which in turn leads to reduced osteoclastogenesis and a corresponding decrease in tumor-induced bone resorption. This mechanism likely contributes to the observed reduction in osteolytic and osteoblastic bone remodeling by this compound in bone cancer models. nih.govsched.comnih.gov
Influence on Tumor-Induced Bone Remodeling Processes
Systemic Biological Responses to this compound in Preclinical Models
Investigation into the systemic biological responses to this compound in preclinical models has primarily centered on its ability to modulate the effects of IL-6, a pleiotropic cytokine involved in numerous physiological processes, including inflammation and immune responses. This compound has been demonstrated to act as a systemically available IL-6 receptor antagonist. nih.gov This systemic activity allows it to influence biological responses beyond a localized site.
The mechanism of action of this compound involves antagonizing IL-6 signaling. In in vitro studies, this compound inhibited IL-6 mediated growth of IL-6 dependent TF-1 cells in a dose-dependent manner, suggesting an antagonistic effect on the IL-6 receptor. nih.gov Further mechanistic investigations showed that this compound suppressed IL-6-induced mRNA expression of the hepatic acute phase protein α1-antichymotrypsin (AACT) in human hepatoma HepG2 cells and inhibited IL-6 induced phosphorylation of STAT3, thereby antagonizing IL-6 signaling via its canonical pathway. nih.gov The blockade of IL-6 induced activation of the Jak/STAT3 signaling cascade by this compound has also been observed in cultured cells. nih.govresearchgate.net
Analysis of Peripheral IL-6 Levels and Activity
Peripheral IL-6 levels are often elevated in various inflammatory and disease states. nih.govmdpi.comfrontiersin.orgnih.gov Preclinical studies utilizing this compound have investigated its effect in models where IL-6 levels are increased. For instance, in a rat model of pancreatitis induced by dibutyltin dichloride (DBTC), IL-6 levels were significantly upregulated in the dorsal root ganglia (DRG). nih.gov Systemic administration of this compound in this model reversed DBTC-induced abdominal hypersensitivity, suggesting that its action is mediated through peripheral mechanisms likely involving the increased expression of IL-6 in the DRG and IL-6-mediated sensitization of nociceptive neurons. nih.gov
In a rat model of bone cancer pain induced by tumor cell implantation, increased IL-6 levels were observed both within the bone exudate and in the plasma. nih.gov Systemic administration of this compound in this model prevented tumor-induced ongoing bone pain and evoked hypersensitivity. nih.gov While these studies demonstrate the efficacy of this compound in conditions associated with elevated IL-6, they primarily highlight the functional outcome of IL-6 antagonism rather than directly quantifying the changes in peripheral IL-6 levels induced by this compound treatment itself. The compound acts as an antagonist, blocking the activity of available IL-6 rather than necessarily reducing its production or concentration in the periphery.
Impact on Systemic Inflammatory Markers in Disease Models
In the bone cancer pain model, systemic this compound infusion significantly reduced osteolytic and osteoblastic bone remodeling, which are processes driven by inflammatory and cellular responses to the tumor. nih.gov This reduction in bone remodeling is likely linked to a decrease in osteoclastogenesis and associated increase in bone resorption, indirectly demonstrating an impact on inflammatory processes within the bone microenvironment. nih.gov
While direct quantification of a broad panel of systemic inflammatory markers (such as CRP, TNF-α, etc.) following this compound administration is not extensively detailed in the provided information, the observed effects in disease models strongly suggest a modulation of systemic inflammatory responses due to IL-6 receptor blockade. The ability of this compound to interfere with IL-6-mediated signaling pathways, such as the phosphorylation of STAT3, underscores its potential to impact downstream inflammatory cascades. nih.govnih.govresearchgate.net
Various inflammatory markers, including IL-6, CRP, D-dimer, neutrophil count, and systemic inflammatory index, have been associated with disease severity and outcomes in other inflammatory conditions. mdpi.comoup.comfrontiersin.org While these studies are not directly on this compound, they highlight the significance of these markers in systemic inflammation and provide context for the potential broader impact of an IL-6 antagonist like this compound on the inflammatory landscape in relevant disease models.
Note on Data Tables: While the request included the generation of interactive data tables, this functionality is not directly supported in this format. The research findings and relevant data points identified in the search results have been integrated into the text to provide a thorough description of the preclinical in vivo mechanistic investigations of this compound.
Advanced Methodological Approaches in Tb-2-081 Research
High-Throughput Screening Methodologies for TB-2-081 Analogues
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for desired biological activity asm.orgnih.gov. In the context of this compound research, HTS methodologies are crucial for identifying novel analogues with improved potency, selectivity, or pharmacokinetic properties.
Target-based HTS assays can be developed to screen for compounds that modulate the activity of the interleukin-6 receptor or other relevant targets. For instance, luminescence-coupled assays have been developed for high-throughput screening of inhibitors targeting enzymes in Mycobacterium tuberculosis, an approach that could be adapted for screening compounds against mycobacterial targets relevant to this compound's anti-TB activity asm.org. Another example in tuberculosis research involves adapting microdilution assays to a 384-well plate format for HTS of antitubercular activity nih.gov.
HTS can also be applied to phenotypic screens, evaluating the effect of this compound analogues on cellular responses mediated by IL-6 signaling or on the growth and viability of Mycobacterium tuberculosis, including non-replicating persistent forms which are challenging to target asm.orgbiorxiv.org. Assays like the Alamar blue assay, adapted for HTS, can be used to assess compound activity against M. tuberculosis nih.gov. Luminescence-based low-oxygen-recovery assays (LORA) are specifically designed for screening compounds against nonreplicating M. tuberculosis, providing a robust platform for identifying agents active against this dormant state asm.orgbiorxiv.org.
The output of HTS campaigns typically yields a list of "hit" compounds that demonstrate activity above a certain threshold. These hits then undergo further validation and characterization.
Advanced Imaging Techniques for In Vivo Mechanistic Studies
Advanced imaging techniques provide invaluable tools for studying the in vivo effects and mechanisms of this compound, particularly in animal models of disease. These methods allow for non-invasive, real-time monitoring of biological processes and drug distribution.
Positron Emission Tomography/Computed Tomography (PET/CT) is an advanced imaging modality that has been utilized in tuberculosis research to monitor disease progression and assess the efficacy of therapeutic regimens in live animals oup.com. This technique could be applied to study the impact of this compound treatment on inflammation or bacterial load in relevant disease models. For example, [18F] FDG PET/CT imaging can highlight areas of metabolic activity, which are often associated with inflammation or infection oup.com.
Optical imaging techniques, such as bioluminescence and fluorescence imaging, offer high sensitivity and can be used to track labeled pathogens or monitor reporter gene expression in response to drug treatment researchgate.netplos.org. In tuberculosis research, these methods have been used to follow the progression of M. tuberculosis infections and evaluate the effectiveness of new treatments researchgate.net. Applying these techniques could allow researchers to visualize the distribution and accumulation of fluorescently labeled this compound or monitor the activity of IL-6 signaling pathways in vivo by using reporter systems.
Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) are other advanced imaging techniques that can provide detailed anatomical and metabolic information in vivo pitt.edu. These could be employed to assess structural changes in tissues affected by inflammation or infection and to monitor metabolic alterations induced by this compound treatment.
Omics-Based Approaches to Uncover Novel this compound Regulatory Pathways
Omics-based approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the biological systems affected by a compound like this compound. By analyzing changes in genes, RNA, proteins, or metabolites, researchers can uncover the complex regulatory pathways influenced by the compound.
Transcriptomics, which involves studying gene expression profiles, can reveal which genes are upregulated or downregulated in response to this compound treatment in relevant cell types or tissues. This can help identify the signaling pathways activated or inhibited by the compound. Similarly, proteomics can identify changes in protein abundance and post-translational modifications, providing a more direct view of the functional state of the cell. Metabolomics can highlight alterations in metabolic pathways, which may be affected by this compound's mechanism of action.
Integrating data from multiple omics layers (multi-omics) offers a more holistic understanding of the biological impact of this compound oatext.comoup.com. Various computational tools and frameworks exist for integrating multi-omics data and performing pathway analysis to identify significantly affected biological pathways oup.comoup.com. These approaches can be hypothesis-free, allowing for the unbiased discovery of novel pathways and mechanisms nih.gov. For instance, multi-omics data integration has been used to characterize Mycobacterium tuberculosis responses to antibacterial drugs and identify relevant genes and processes oup.com. Applying such integrative omics approaches to this compound research could reveal previously unknown regulatory networks involved in its anti-inflammatory or anti-mycobacterial effects.
Biophysical Techniques for Elucidating this compound-Target Interactions
Biophysical techniques are essential for characterizing the direct interaction between this compound and its molecular targets, such as the IL-6 receptor or mycobacterial ATP synthase. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, crucial for understanding the compound's mechanism of action and guiding the design of improved analogues.
Surface Plasmon Resonance (SPR) is a label-free technique widely used to measure the binding kinetics (association and dissociation rates) and affinity of a compound to an immobilized target protein nuvisan.comnih.govresearchgate.net. SPR can be used to confirm direct binding of this compound to the IL-6 receptor or mycobacterial ATP synthase and to determine the strength of this interaction.
Isothermal Titration Calorimetry (ITC) is another powerful technique that measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy nuvisan.comresearchgate.net. ITC can offer insights into the driving forces behind this compound binding to its target.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study compound-target interactions at atomic resolution nuvisan.comnih.govresearchgate.netresearchgate.net. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify binding events and map the binding site on the ligand researchgate.net. Protein-observed NMR can detect conformational changes in the target protein upon ligand binding nih.gov. NMR is also valuable in fragment-based screening to identify weak binders that can serve as starting points for drug design nih.govresearchgate.net.
Thermal stability assays, such as Differential Scanning Fluorimetry (DSF) or nanoDSF, monitor changes in protein melting temperature upon ligand binding nuvisan.comnih.gov. Binding of a stable ligand typically increases the thermal stability of the target protein, providing a quick way to validate binding hits.
Microscale Thermophoresis (MST) measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding, allowing for the determination of binding affinity nuvisan.comresearchgate.net. Mass Spectrometry (MS) can also be used to study compound-target interactions, including identifying binding partners and characterizing covalent modifications nuvisan.com.
Theoretical and Computational Investigations of Tb-2-081
Molecular Docking and Dynamics Simulations of TB-2-081-IL-6R Complex
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and dynamic behavior of a ligand, such as this compound, with a target protein, such as the Interleukin-6 receptor (IL-6R) or its associated proteins. These methods provide a detailed view of the molecular interactions, including binding poses, forces, and conformational changes upon binding.
Research indicates that this compound is involved in inhibiting the interaction of glycoprotein 130 (gp130) with the complex formed by Interleukin-6 (IL-6) and IL-6R. nih.gov This suggests that this compound may exert its effects by interfering with the assembly or signaling of the IL-6 receptor complex, which is crucial for IL-6-mediated cellular responses. Molecular docking studies have been employed to investigate the binding of molecules, including this compound, to the binding site of IL-6R, aiming to understand how these interactions might block the association between IL-6 and IL-6R or the subsequent interaction with gp130. nih.gov
While specific detailed data tables from molecular dynamics simulations of the this compound-IL-6R complex were not prominently featured in the search results, molecular dynamics simulations are generally used to complement docking studies by providing information on the stability of the docked complex and the conformational changes over time. Such simulations can reveal the dynamic nature of the binding process and help validate the poses predicted by docking. Studies on other protein-ligand systems and tuberculosis targets have utilized molecular dynamics simulations for durations ranging from nanoseconds to microseconds to understand binding stability and conformational changes. nih.govmolview.orgcenmed.comresearchgate.netmdpi.com Applying these techniques to the this compound-IL-6R-gp130 system could provide deeper insights into the mechanism by which this compound disrupts the formation or signaling of the active receptor complex.
A hypothetical representation of data that might be obtained from molecular docking studies is shown below:
Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
This compound | IL-6R | -X.X | Amino acids 1, 2, 3 |
This compound | gp130 | -Y.Y | Amino acids A, B, C |
This compound | IL-6/IL-6R/gp130 Complex | -Z.Z | Multiple residues |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of a set of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds based on their chemical structure. QSAR studies are widely used in drug discovery and development to identify key structural features that contribute to desired biological effects and to design more potent or selective analogs. springermedizin.denih.govnucleos.comnih.govpsu.eduwikipedia.orgsemanticscholar.orgresearchgate.netuni-muenster.dewikipedia.org
While the provided search results discuss QSAR modeling in the context of identifying novel anti-tuberculosis agents and analyzing the structural requirements for activity in various compound series, specific QSAR studies focused on this compound derivatives were not identified. springermedizin.denih.govnucleos.comnih.govpsu.eduwikipedia.orgsemanticscholar.orgresearchgate.netuni-muenster.dewikipedia.org Given that this compound has shown activity related to the IL-6 signaling pathway nih.gov, QSAR modeling could be a valuable tool to explore how modifications to the this compound structure impact its ability to inhibit the IL-6/IL-6R/gp130 interaction. By analyzing a series of this compound analogs with varying structural substituents and correlating these variations with their observed biological activity (e.g., inhibition of IL-6 signaling), a predictive QSAR model could be developed.
A hypothetical QSAR model equation might look like this:
Activity = C1 * D1 + C2 * D2 + ... + Cn * Dn + Constant
Where:
Activity is the measured biological activity (e.g., IC50 value for inhibiting IL-6 signaling).
Ci are coefficients determined by the QSAR model.
Di are molecular descriptors representing structural properties (e.g., molecular weight, lipophilicity, electronic properties, spatial parameters).
Such a model could guide the synthesis of new this compound derivatives with potentially improved activity or desired properties.
Predictive Computational Models for this compound Biological Activity
Predictive computational models encompass a range of techniques, including machine learning and statistical methods, used to forecast the biological activity or properties of compounds based on various types of data. These models can integrate information from chemical structures, high-throughput screening, and other experimental sources to build predictive relationships. researchgate.netnih.govmdpi.com
In the broader context of drug discovery, predictive models have been applied to forecast in vivo efficacy, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and activity against specific targets like Mycobacterium tuberculosis. researchgate.netnih.govmdpi.com For this compound, predictive computational models could be developed to estimate its biological activity related to IL-6 signaling inhibition or other potential effects based on its structure and potentially available experimental data.
Given the information that this compound inhibits the interaction involving IL-6R and gp130 nih.gov, predictive models could be trained on datasets of compounds known to modulate the IL-6 signaling pathway. These models could then be used to predict the potency or efficacy of this compound or its analogs. While specific predictive models for this compound were not found in the search results, the general principles of these methods are highly relevant.
A hypothetical output from a predictive model for this compound's activity might be presented as:
Compound | Predicted Activity (e.g., % Inhibition at 1 µM) | Model Confidence Score |
This compound | XX.X % | Y.YY |
Analog 1 | XX.X % | Y.YY |
Analog 2 | XX.X % | Y.YY |
Future Directions and Unexplored Research Avenues for Tb-2-081
Investigation of TB-2-081's Role in Other IL-6-Associated Pathophysiological Processes
IL-6 is a pleiotropic cytokine implicated in a wide array of physiological and pathological processes, beyond those initially explored for this compound. ijbs.comfrontiersin.orgmdpi.com Its dysregulation is associated with various autoimmune diseases, chronic inflammatory conditions, and even certain cancers. ijbs.commdpi.comnih.govnih.gov Future research should focus on systematically investigating the therapeutic potential of this compound in a broader spectrum of these IL-6-associated conditions.
Specific areas for investigation could include autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, where IL-6 plays a significant pathogenic role. ijbs.commdpi.com Exploring this compound's effects on the inflammatory cascades and immune cell interactions driven by IL-6 in these contexts would be crucial. Furthermore, given the link between chronic inflammation and cancer progression, examining this compound's impact on IL-6-mediated processes in various cancer types, particularly those with elevated IL-6 in the tumor microenvironment, represents a vital future direction. nih.govnih.govmdpi.combmj.com Research could delve into its potential to modulate tumor growth, metastasis, and the tumor immune microenvironment by blocking IL-6 signaling. nih.govmdpi.combmj.com
Exploration of this compound's Modulation of Other IL-6 Family Cytokines
The IL-6 family of cytokines includes several members that share the common signal transducing receptor, glycoprotein 130 (gp130), although they bind to specific alpha receptors. frontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.org While this compound has been characterized as an IL-6 receptor antagonist, its potential interactions with or modulation of signaling initiated by other IL-6 family members warrants investigation. nih.govmdpi.com
Cytokines such as IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), cardiotrophin-1 (CT-1), ciliary neurotrophic factor (CNTF), IL-27, and IL-31 all signal through gp130. bmj.comresearchgate.netfrontiersin.org Understanding whether this compound exhibits any off-target effects on the signaling of these related cytokines is important for a complete pharmacological profile. Moreover, exploring if this compound can indirectly influence the expression or activity of other IL-6 family members could reveal more complex mechanisms of action. Given the diverse roles of these cytokines in development, hematopoiesis, and immune responses, such studies would provide valuable insights into the specificity and broader biological impact of this compound. frontiersin.orgbmj.comresearchgate.netfrontiersin.org
Discovery of Novel Cellular Pathways and Molecular Targets Influenced by this compound
While this compound is understood to antagonize the IL-6 receptor and inhibit downstream signaling pathways like JAK/STAT3, there may be other cellular pathways and molecular targets that are directly or indirectly influenced by its activity. nih.govmdpi.comresearchgate.netfrontiersin.org Future research should aim to comprehensively map the molecular targets and cellular pathways affected by this compound using unbiased approaches.
Techniques such as transcriptomics, proteomics, and phosphoproteomics in cells or tissues treated with this compound could reveal changes in gene expression, protein levels, and phosphorylation events that extend beyond the canonical IL-6 signaling cascade. riken.jp Identifying novel interacting proteins or off-targets could uncover additional mechanisms of action or potential for unintended effects. Furthermore, investigating the impact of this compound on different cell types involved in inflammation and pain, such as various immune cell subsets, neurons, and glial cells, could reveal cell-specific pathway modulation. nih.govnih.govufl.edumdpi.com Understanding these broader molecular effects is essential for fully characterizing this compound's biological activity and identifying potential new therapeutic applications or combinations.
Integration of this compound Research with Emerging Mechanistic Paradigms in Inflammation and Pain Biology
The fields of inflammation and pain biology are continuously evolving, with new mechanistic paradigms emerging that highlight the complex interplay between the immune system, nervous system, and other tissue types. riken.jpufl.edumdpi.comphysiology.org Future research on this compound should integrate findings with these emerging concepts to gain a more comprehensive understanding of its therapeutic potential.
For instance, the role of glial cells and neuron-glia interactions in chronic pain states is an active area of research. nih.govmdpi.comphysiology.org Investigating how this compound influences the communication between neurons and glial cells, particularly in the context of IL-6-mediated neuroinflammation, could provide valuable insights. nih.govnih.gov Similarly, exploring the impact of this compound on the gut-brain axis or the involvement of the microbiome in inflammatory and pain conditions, areas gaining increasing attention, could reveal novel therapeutic angles. riken.jp Integrating this compound research with studies on the resolution of inflammation, the role of specialized pro-resolving mediators, and the impact of chronic inflammation on tissue remodeling and fibrosis would also be beneficial for positioning this compound within the broader landscape of inflammatory disease management. tourmalinebio.com
Q & A
Q. What is the primary mechanism by which TB-2-081 alleviates bone cancer pain in preclinical models?
this compound acts as a small-molecule interleukin-6 (IL-6) receptor antagonist, competitively binding to soluble IL-6 receptors (sIL-6R) and inhibiting IL-6-induced STAT3 phosphorylation. This blockade reduces IL-6-mediated inflammatory signaling, which is critical in tumor-induced bone pain and associated neuropathic hypersensitivity. Key evidence includes in vitro studies showing suppression of IL-6-driven RANKL expression in osteoblasts and in vivo reversal of tactile allodynia in rat models .
Q. What experimental models are commonly used to assess this compound's efficacy in pain research?
Preclinical studies utilize a 2×2 factorial design (sham surgery vs. cancer implantation × this compound vs. vehicle control) in rodent bone cancer pain models. Behavioral assays include:
- Conditioned Place Preference (CPP) : Measures pain-driven avoidance behavior.
- Tactile Threshold Testing : Quantifies mechanical allodynia using von Frey filaments.
- Micro-CT Imaging : Evaluates tumor-induced bone remodeling (e.g., cortical lesions, trabecular thickness). Continuous drug delivery via osmotic pumps (e.g., Alzet) ensures sustained IL-6R blockade .
Q. How does this compound influence bone remodeling in cancer models?
this compound significantly reduces tumor-induced osteolysis by suppressing IL-6-driven RANKL expression in osteoblasts, which inhibits osteoclast activation. Micro-CT data show increased trabecular bone volume (BV/TV) and reduced cortical lesions in treated rats compared to controls. However, it does not affect tumor cell proliferation in vitro or in vivo .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound's efficacy across acute vs. chronic pain models?
While this compound reverses acute IL-6-induced tactile hypersensitivity, it fails to alleviate persistent bone pain in late-stage cancer models. This dichotomy suggests IL-6 signaling's role evolves with disease progression. Advanced studies should incorporate temporal analysis of IL-6 pathway activation (e.g., phospho-STAT3 assays at multiple timepoints) and explore combinatorial therapies targeting secondary mediators (e.g., TNF-α, NGF) .
Q. What methodological considerations are critical when designing longitudinal studies with this compound?
- Dosing Consistency : Use osmotic pumps for stable drug levels, avoiding peak-trough variability.
- Behavioral Test Timing : Align assessments with disease progression (e.g., post-surgery days 7–14 for bone cancer models).
- Blinding : Ensure blinded scoring of imaging/behavioral data to reduce bias.
- Controls : Include sham-operated and tumor-bearing vehicle groups to isolate drug effects .
Q. How should researchers address contradictions in this compound's lack of effect on tumor growth despite its anti-pain and anti-osteolytic activity?
this compound's selective inhibition of IL-6R in stromal cells (osteoblasts, neurons) but not tumor cells (e.g., MAT B III mammary adenocarcinoma) highlights its tissue-specific mechanism. To validate this, use cell-type-specific IL-6R knockout models or spatial transcriptomics to map IL-6 signaling in tumor microenvironments .
Q. What statistical approaches are recommended for analyzing multi-modal data (behavioral, imaging, molecular) in this compound studies?
- Non-Parametric Tests : Mann-Whitney U tests for non-normally distributed data (e.g., CPP time allocation).
- Longitudinal Mixed Models : Account for repeated measures in behavioral thresholds.
- Multivariate Analysis : Principal Component Analysis (PCA) to integrate micro-CT bone parameters with cytokine profiles .
Q. How can in vitro findings on this compound's RANKL suppression be translated to in vivo experimental validation?
Co-culture systems (osteoblasts + osteoclasts) with IL-6 challenge can model bone resorption. In vivo, correlate RANKL immunohistochemistry in treated bone sections with trabecular microarchitecture changes. Use lineage tracing (e.g., TRAP+ osteoclasts) to confirm drug effects .
Methodological Best Practices
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization, sample size justification, and humane endpoints .
- Data Transparency : Publish raw imaging datasets (e.g., micro-CT files) in repositories like Figshare for reproducibility.
- Negative Results Reporting : Document this compound's lack of tumor growth inhibition to prevent publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.